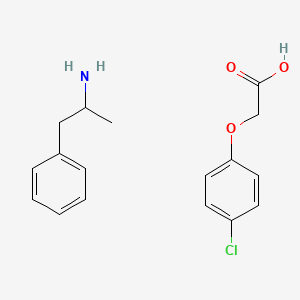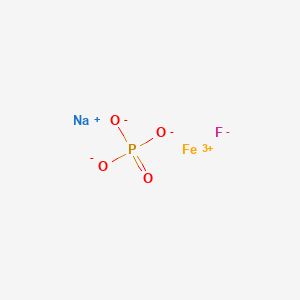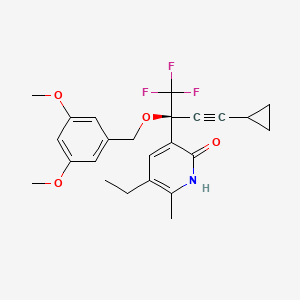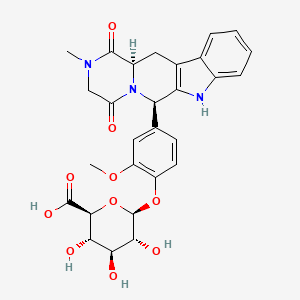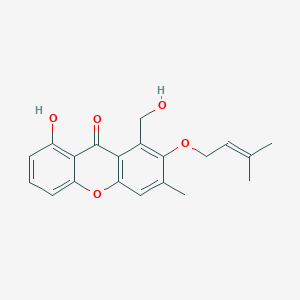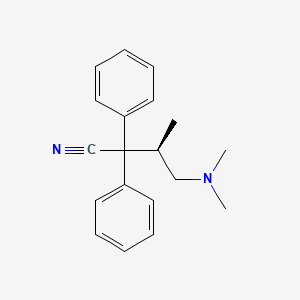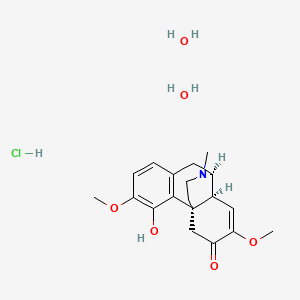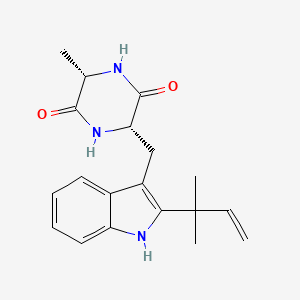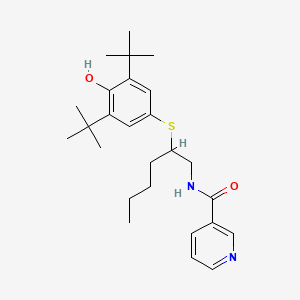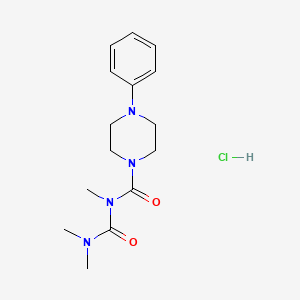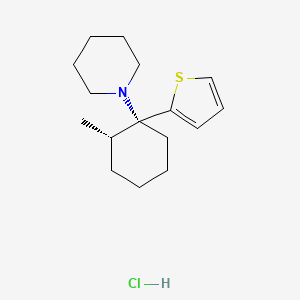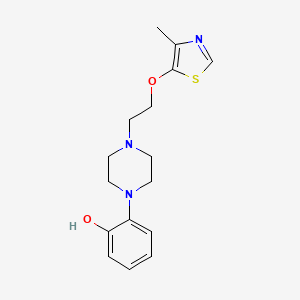
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine derivative can be introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate electrophile.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be attached through etherification reactions, where the phenol derivative is reacted with an appropriate alkyl halide.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
Aplicaciones Científicas De Investigación
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study the interactions of thiazole derivatives with various enzymes and receptors.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of thiazole derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperazine moiety can interact with active sites on proteins, potentially inhibiting or modulating their activity. The hydroxyphenyl group may also contribute to binding through hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar reactivity but lacking the piperazine and hydroxyphenyl groups.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a hydroxyethyl group instead of the piperazine moiety.
2-(4-Chlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
Uniqueness
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride is unique due to the combination of the thiazole ring, piperazine moiety, and hydroxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
136996-53-7 |
|---|---|
Fórmula molecular |
C16H21N3O2S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[4-[2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H21N3O2S/c1-13-16(22-12-17-13)21-11-10-18-6-8-19(9-7-18)14-4-2-3-5-15(14)20/h2-5,12,20H,6-11H2,1H3 |
Clave InChI |
BYGJALMSFSOYMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


